2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide
Description
Properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-13-7(9(15)14-12)8(16-10)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGAMHEQLEKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-Amino-5-phenyl-1,3-thiazole with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazide groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like cyclin-dependent kinases (CDKs) and disrupt cell cycle progression. Additionally, its antimicrobial properties are linked to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl derivatives (e.g., 6d, 6e) exhibit higher melting points (>300°C) compared to methyl-substituted analogs (<200°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
- Methyl groups at para positions (4a) result in lower steric hindrance, favoring higher yields (78%) compared to ortho-substituted analogs (4c, 72%) .
- Fluorinated Schiff bases (e.g., ) show enhanced antibacterial activity against B. subtilis, suggesting electronegative substituents improve bioactivity .
Anticancer Activity
- 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., compound 7b) exhibit potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), attributed to thiadiazole moieties enhancing DNA intercalation .
- Chlorophenyl analogs (e.g., 6d) show moderate activity, with IC₅₀ values ~10 µg/mL, indicating substituent position critically impacts efficacy .
Fluorescence and Pharmacological Potential
- TS (2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) demonstrates dual fluorescence due to molecular aggregation and charge transfer, correlating with antimycotic activity .
- TB (simple phenyl-substituted thiadiazole) lacks dual fluorescence, highlighting the necessity of hydroxyl groups for this effect .
Biological Activity
2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to influence several biochemical pathways:
- Target Interaction : Thiazole derivatives often interact with enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity.
- Nucleophilic Attack : The thioamide sulfur atom in the thiazole structure can undergo nucleophilic attacks, leading to the formation of reactive intermediates that can modulate various cellular pathways.
- Biochemical Pathways : These compounds have been reported to exhibit activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor effects.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance:
- Cell Viability Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), this compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | <50 | Significant reduction in viability |
| HCT116 | <40 | High cytotoxicity observed |
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties. It has shown promise in modulating pathways associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The agar well diffusion method revealed zones of inhibition comparable to standard antibiotics .
- Anticancer Mechanism : In vitro assays indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer activity .
- Neuroprotective Study : Research involving neuronal cell cultures showed that treatment with this thiazole derivative reduced markers of oxidative stress significantly compared to untreated controls .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Solubility : The compound is slightly soluble in water but shows better solubility in organic solvents like ethanol and methanol.
- Absorption and Distribution : Due to its hydrophobic nature, it may exhibit variable absorption rates when administered orally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
